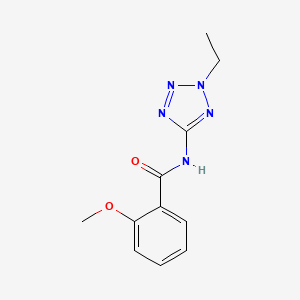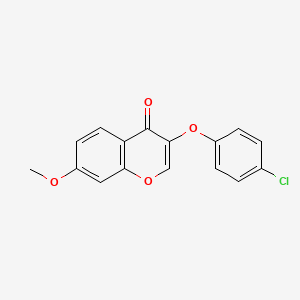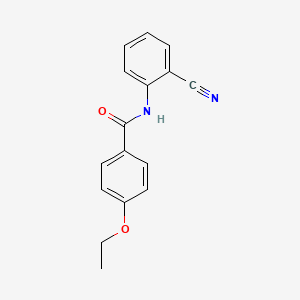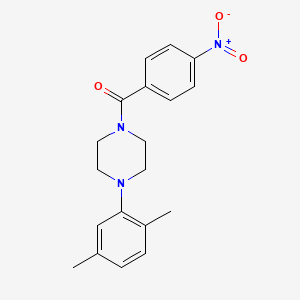
N-(3-chlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide, also known as Bupropion, is a pharmaceutical compound that is used as an antidepressant and an aid to quit smoking. It is a non-tricyclic antidepressant that works by inhibiting the reuptake of dopamine and norepinephrine in the brain.
作用機序
N-(3-chlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide works by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters in the brain, which can improve mood and reduce cravings for nicotine.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which can improve mood and reduce cravings for nicotine. It has also been shown to decrease the levels of the stress hormone cortisol, which can reduce feelings of anxiety and stress.
実験室実験の利点と制限
N-(3-chlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide has a number of advantages for lab experiments. It is a well-studied compound that has been extensively researched for its antidepressant and smoking cessation properties. It is also relatively easy to synthesize and has a high degree of purity. However, there are also some limitations to using bupropion in lab experiments. It has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound in the body. It also has a number of potential side effects, which can make it difficult to use in certain experiments.
将来の方向性
There are a number of potential future directions for research on N-(3-chlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide. Some possible areas of research include:
1. Investigating the potential use of bupropion in the treatment of other psychiatric disorders, such as anxiety disorders and PTSD.
2. Exploring the potential use of bupropion in the treatment of addiction to other substances, such as opioids and alcohol.
3. Investigating the potential use of bupropion in combination with other compounds, such as ketamine, for the treatment of depression.
4. Investigating the potential use of bupropion in combination with other smoking cessation aids, such as nicotine replacement therapy, to improve quit rates.
5. Exploring the potential use of bupropion in combination with other compounds, such as psychedelics, for the treatment of addiction and other psychiatric disorders.
In conclusion, N-(3-chlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide, or bupropion, is a well-studied compound that has a number of potential applications in the treatment of psychiatric disorders and addiction. While there are some limitations to using bupropion in lab experiments, it remains a valuable tool for researchers in a variety of fields. There are also a number of potential future directions for research on bupropion, which could lead to new treatments for a variety of conditions.
合成法
The synthesis of N-(3-chlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide involves the reaction of 3-chlorophenylacetic acid with 4-methoxy-3-methylbenzaldehyde in the presence of sodium cyanoborohydride and acetic anhydride. The resulting intermediate is then reacted with 1-bromo-2-butene in the presence of potassium carbonate and DMF to yield the final product.
科学的研究の応用
N-(3-chlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide has been extensively studied for its antidepressant and smoking cessation properties. It has been shown to be effective in treating major depressive disorder, seasonal affective disorder, and bipolar disorder. It has also been used as an aid to quit smoking, with studies showing that it can double the chances of quitting smoking compared to placebo.
特性
IUPAC Name |
N-(3-chlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-13-11-14(9-10-17(13)22-2)5-3-8-18(21)20-16-7-4-6-15(19)12-16/h4,6-7,9-12H,3,5,8H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQQIKSUZGNYSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCCC(=O)NC2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-4-(4-methoxy-3-methylphenyl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one hydrazone](/img/structure/B5699568.png)
![N-allyl-3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5699570.png)
![1-[(4-methoxyphenyl)sulfonyl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5699573.png)
![2,2,2-trichloro-N-[2-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B5699577.png)
![2-{[2-chloro-6-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzonitrile](/img/structure/B5699578.png)



![5-bromo-N'-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzylidene}-2-furohydrazide](/img/structure/B5699605.png)
![2-{[5-(2-furyl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5699614.png)

![2-(4-tert-butylphenyl)-6-methyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5699638.png)
![[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B5699651.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5699654.png)